molecular formula C9H10ClNO B109852 3-Chloro-N-phenylpropanamide CAS No. 3460-04-6

3-Chloro-N-phenylpropanamide

Cat. No.: B109852
CAS No.: 3460-04-6
M. Wt: 183.63 g/mol
InChI Key: FRXJYUFHAXXSAL-UHFFFAOYSA-N
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Description

3-Chloro-N-phenylpropanamide is a chemical compound with the molecular formula C9H10ClNO . It has a molecular weight of 183.64 . It is a solid at room temperature .


Synthesis Analysis

The synthesis of this compound can be achieved through the Schotten-Baumann reaction . This reaction involves the use of 3-chloropropanoyl chloride . The synthesis process is efficient and atom economical .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H10ClNO/c10-7-6-9(12)11-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,12) . The IUPAC name for this compound is this compound .


Physical and Chemical Properties Analysis

This compound has a boiling point of 360.2°C at 760 mmHg . It is stored in an inert atmosphere at room temperature . The compound has a predicted density of 1.220±0.06 g/cm3 .

Scientific Research Applications

Synthesis and Structural Analysis

  • 3-Chloro-N-phenylpropanamide derivatives have been used in synthesizing various chemical compounds. For instance, studies have utilized these compounds for crystal structure analysis, spectral IR, NMR, UV-Vis investigations, and for exploring their non-linear optical (NLO) properties. Such studies are crucial in understanding the molecular structure and electronic properties of these compounds (Demir et al., 2016).

Chemoselective Reactions and Synthesis

  • The compound has been used to study chemoselective reactions, particularly focusing on the synthesis of chiral hexahydro-4-pyrimidinones and oxazolidines, which are important in medicinal chemistry (Hajji et al., 2002).

Biocatalysis and Chiral Precursors

  • It serves as a chiral precursor in the biocatalysis process. For example, its derivatives have been used in the asymmetric reduction of ketones to produce chiral alcohols, which are key intermediates in synthesizing antidepressants (Yang et al., 2009).

Antimicrobial Properties

  • Some derivatives of this compound have been evaluated for their antimicrobial properties. This includes studies on their activity against various bacteria and fungi, showcasing their potential use in pharmaceuticals (Fuloria et al., 2009).

Green Synthesis Techniques

  • The compound has been a part of research in green chemistry, particularly in synthesizing kojic acid derivatives. This emphasizes the environmental aspect of chemical synthesis, promoting methods that are less harmful to the environment (Li et al., 2013).

Catalytic Reduction Studies

  • It has been used in catalytic reduction studies, where derivatives of this compound were reduced using specific reagents. Such studies are crucial for understanding reaction mechanisms and for the development of new synthetic methods (Vilhelmsen et al., 2008).

Biosynthesis of Chiral Intermediates

  • The compound is integral in the biosynthesis of chiral intermediates for antidepressants. This involves engineering specific enzymes for the asymmetric reduction of substrates, a key process in producing pharmaceuticals (Shao et al., 2020).

Safety and Hazards

The safety information for 3-Chloro-N-phenylpropanamide indicates that it is a potential hazard. The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Future Directions

The development of an efficient and robust continuous flow process for the synthesis of acrylamides, including 3-Chloro-N-phenylpropanamide, is a promising direction for future research . This approach could lead to more sustainable chemistry, minimizing side-products and enabling safe and convenient scale-up .

Properties

IUPAC Name

3-chloro-N-phenylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO/c10-7-6-9(12)11-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRXJYUFHAXXSAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40286583
Record name 3-Chloro-N-phenylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40286583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3460-04-6
Record name 3460-04-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46582
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Chloro-N-phenylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40286583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 5.6 g (0.06 mole) of aniline in 50 ml of tetrahydrofuran was added dropwise to a solution of 5.0 g (0.04 mole) of 3-chloropropionyl chloride in 50 ml of tetrahydrofuran. The reaction mixture was mechanically stirred and the temperature maintained between 5° and 15° C. throughout the addition. After the final addition, the solution was filtered to remove solid precipitates, and the filtrate was concentrated under reduced pressure to give a white solid. The solid was recrystallized from benzene and petroleum ether (30°-60° C.) to yield 5.1 g (69%) of white solid, mp 114°-115° C.
Quantity
5.6 g
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reactant
Reaction Step One
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5 g
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50 mL
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50 mL
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Yield
69%

Synthesis routes and methods II

Procedure details

A mixture of 3-chloropropionyl chloride (300 ml) and acetone (600 ml) is added dropwise to a refluxing mixture of aniline (575 ml) and acetone (600 ml). The reaction mixture is refluxed for one hour, cooled in an ice bath, and poured into a mixture of 6N HCl (500 ml) and water (3.5 l). The resulting solid is filtered, washed with water, and dried, yielding the desired product, M.P. 114°-115.5° C.
Quantity
300 mL
Type
reactant
Reaction Step One
Quantity
600 mL
Type
reactant
Reaction Step One
Quantity
575 mL
Type
reactant
Reaction Step Two
Quantity
600 mL
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
reactant
Reaction Step Three
Name
Quantity
3.5 L
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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